Cas no 27567-82-4 (cyclopropylidenecyclopropane)

Cyclopropylidenecyclopropane is a highly strained bicyclic hydrocarbon characterized by its unique structure featuring a cyclopropylidene group bonded to a cyclopropane ring. This compound is of significant interest in organic synthesis and theoretical chemistry due to its pronounced ring strain and reactivity, which facilitate diverse chemical transformations. Its strained geometry makes it a valuable intermediate in the preparation of complex cyclic and polycyclic systems. Researchers also utilize cyclopropylidenecyclopropane to study reaction mechanisms involving carbenes and strained ring systems. The compound's stability under controlled conditions allows for precise manipulation in synthetic applications, contributing to advancements in materials science and pharmaceutical chemistry.
cyclopropylidenecyclopropane structure
cyclopropylidenecyclopropane structure
Product name:cyclopropylidenecyclopropane
CAS No:27567-82-4
MF:C6H8
MW:80.127721786499
MDL:MFCD06661575
CID:266254
PubChem ID:141363

cyclopropylidenecyclopropane Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane,cyclopropylidene-
    • cyclopropylidenecyclopropane
    • 1,1'-Bi(cyclopropylidene)
    • 1,1'-Bicyclopropylidene
    • EN300-93849
    • Cyclopropane, cyclopropylidene-
    • DTXSID40181968
    • Q17189244
    • 27567-82-4
    • bicyclopropylidene
    • Cyclopropane cyclopropylidene-
    • Cyclopropylidene cyclopropane
    • MDL: MFCD06661575
    • Inchi: InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2
    • InChI Key: VIVNOHOCUKALPP-UHFFFAOYSA-N
    • SMILES: C1(=C2/CC/2)\CC\1

Computed Properties

  • Exact Mass: 80.06264
  • Monoisotopic Mass: 80.062600255g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 83.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 12 ºC
  • Boiling Point: 85.5±7.0 ºC (760 Torr),
  • Flash Point: -17.7±13.0 ºC,
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 0

cyclopropylidenecyclopropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-93849-1g
cyclopropylidenecyclopropane
27567-82-4 95%
1g
$1086.0 2023-09-01
Enamine
EN300-93849-0.5g
cyclopropylidenecyclopropane
27567-82-4 95.0%
0.5g
$847.0 2025-03-21
Enamine
EN300-93849-0.05g
cyclopropylidenecyclopropane
27567-82-4 95.0%
0.05g
$252.0 2025-03-21
Aaron
AR002URN-2.5g
Cyclopropane, cyclopropylidene-
27567-82-4 95%
2.5g
$2950.00 2023-12-15
Aaron
AR002URN-10g
Cyclopropane, cyclopropylidene-
27567-82-4 95%
10g
$6443.00 2023-12-15
Enamine
EN300-93849-5g
cyclopropylidenecyclopropane
27567-82-4 95%
5g
$3147.0 2023-09-01
1PlusChem
1P002UJB-250mg
Cyclopropane, cyclopropylidene-
27567-82-4 95%
250mg
$727.00 2024-05-07
1PlusChem
1P002UJB-1g
Cyclopropane, cyclopropylidene-
27567-82-4 95%
1g
$1405.00 2024-05-07
Aaron
AR002URN-100mg
Cyclopropane, cyclopropylidene-
27567-82-4 95%
100mg
$542.00 2025-02-13
1PlusChem
1P002UJB-10g
Cyclopropane, cyclopropylidene-
27567-82-4 95%
10g
$5831.00 2024-05-07

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